molecular formula C18H14Br2O4 B288007 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Numéro de catalogue B288007
Poids moléculaire: 454.1 g/mol
Clé InChI: OIMRIPVNDIMRNS-VMPITWQZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one, also known as DBET, is a small molecule inhibitor that has shown promising results in cancer research. DBET targets the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression.

Mécanisme D'action

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one targets the bromodomain of BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are involved in the transcription of genes. By inhibiting the bromodomain of BET proteins, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one disrupts the binding of BET proteins to acetylated histones, leading to the downregulation of genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce differentiation and apoptosis in cancer cells, leading to the inhibition of cancer cell growth and survival. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. However, further research is needed to fully understand the biochemical and physiological effects of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is its specificity for BET proteins, which reduces the risk of off-target effects. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to have a favorable safety profile in preclinical studies. However, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has limited solubility in aqueous solutions, which may limit its use in certain experiments. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one also has a relatively short half-life, which may require frequent dosing in vivo.

Orientations Futures

There are several future directions for 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one research. One area of interest is the development of more potent and selective BET inhibitors, which may improve the efficacy of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one in cancer treatment. Another area of interest is the identification of biomarkers that can predict the response to 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one treatment, which may help to personalize cancer treatment. Finally, the combination of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one with other cancer therapies, such as chemotherapy or immunotherapy, may lead to improved outcomes in cancer patients.
Conclusion:
3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one is a promising small molecule inhibitor that has shown efficacy in cancer research. Its specificity for BET proteins and favorable safety profile make it a viable option for further research. However, further studies are needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations. The future directions of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one research hold great promise for the development of more effective cancer treatments.

Méthodes De Synthèse

The synthesis of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one involves several steps, starting with the reaction of 2,4,6-tribromoanisole with 3-ethoxyprop-1-ene in the presence of a palladium catalyst. This reaction produces a key intermediate, which is then subjected to a series of reactions to obtain the final product, 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one. The synthesis of 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been optimized to improve its yield and purity, making it a viable option for further research.

Applications De Recherche Scientifique

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has shown promising results in cancer research, specifically in the treatment of acute myeloid leukemia (AML). BET proteins have been shown to play a critical role in the development and progression of AML, and inhibition of these proteins by 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has been shown to induce differentiation and apoptosis in AML cells. 3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one has also been shown to inhibit the growth of other cancer cell lines, including breast, prostate, and lung cancer cells.

Propriétés

Nom du produit

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

Formule moléculaire

C18H14Br2O4

Poids moléculaire

454.1 g/mol

Nom IUPAC

3,5-dibromo-7-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H14Br2O4/c1-2-24-13-6-3-11(4-7-13)5-8-16(21)14-9-12(19)10-15(20)18(23)17(14)22/h3-10H,2H2,1H3,(H,22,23)/b8-5+

Clé InChI

OIMRIPVNDIMRNS-VMPITWQZSA-N

SMILES isomérique

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

SMILES canonique

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC(=C(C2=O)O)Br)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.